

Comparative study of different synthesis routes for nitrosyl fluoride

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Compound of Interest

Compound Name: Nitrosyl fluoride

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A Comparative Guide to the Synthesis of Nitrosyl Fluoride

Nitrosyl fluoride (FNO), a reactive gas with significant applications as a fluorinating and nitrating agent, can be synthesized through various chemical pathways. The choice of a particular route is often dictated by the availability of starting materials, desired purity, safety considerations, and the scale of production. This guide provides a comparative analysis of different synthesis methods for **nitrosyl fluoride**, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable procedure for their needs.

Comparative Performance of Synthesis Routes

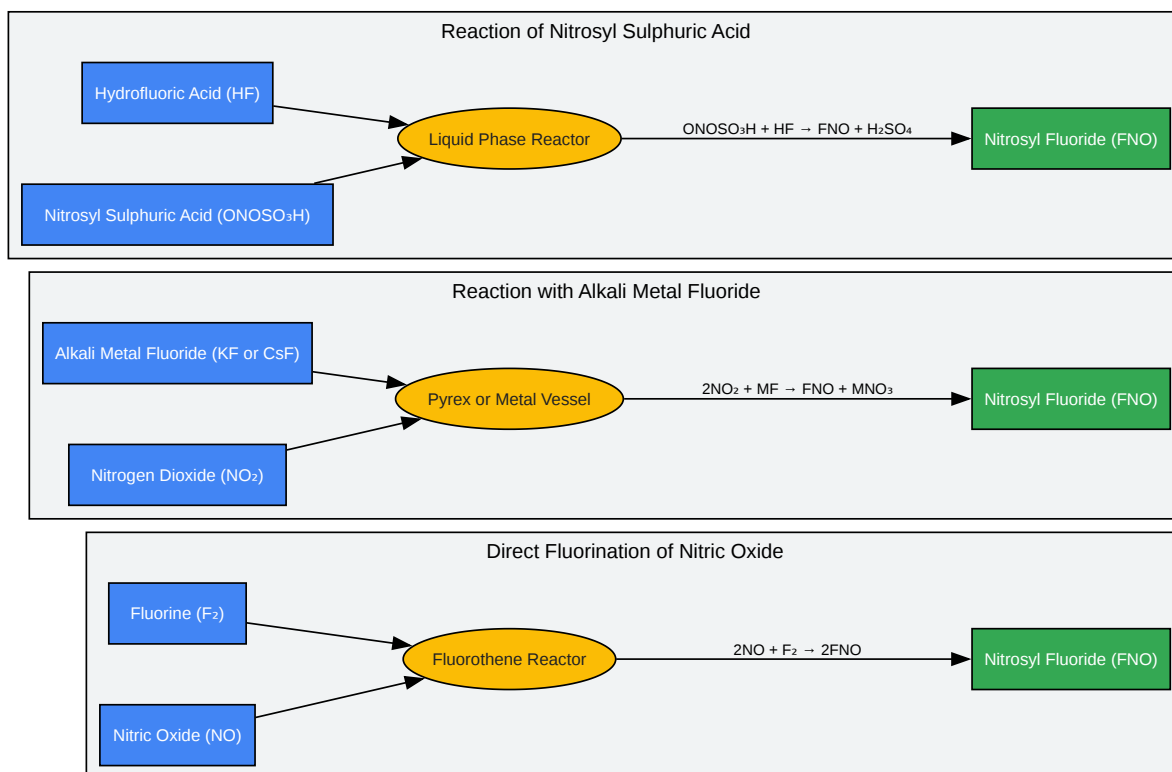
The selection of a synthesis route for **nitrosyl fluoride** involves a trade-off between yield, purity, reaction conditions, and safety. The following table summarizes the key quantitative data for several common methods.

Synthesis Route	Reactants	Temperature (°C)	Pressure	Reaction Time	Yield (%)	Purity/Impurities	Reference
Direct Fluorination of Nitric Oxide	Nitric Oxide (NO), Fluorine (F ₂)	> Melting point of NO	Atmospheric	-	> 90	Little to no purification required	[1]
Reaction of Nitrogen Dioxide with Alkali Metal Fluoride	Nitrogen Dioxide (NO ₂), Potassium Fluoride (KF) or Cesium Fluoride (CsF)	Room Temp to 300	-	15 min - 5 days	~48.2 (at 90°C)	Essentially pure ONF	[2]
Reaction of Nitrosyl Sulphuric Acid with Hydrofluoric Acid	Nitrosyl Sulphuric Acid (ONOSO ₃ H), Hydrofluoric Acid (HF)	Ambient to 150	-	-	88 - 96.56	-	[3]
Thermal Decomposition of Nitrosyl Fluoborate	Nitrosyl Fluoborate (NOBF ₄), Sodium Fluoride (NaF)	-	-	-	-	-	[4]

Reaction of Nitrite with Hydrogen Fluoride	Nitrite solids, Hydrogen Fluoride (HF)	~0 to 10	-	Continuous	-	-	[5] [6]
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Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the primary synthesis routes for **nitrosyl fluoride**.



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Caption: Key synthesis routes for **nitrosyl fluoride**.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Direct Fluorination of Nitric Oxide

This method involves the direct reaction of gaseous fluorine with liquid nitric oxide.^[1]

Materials:

- Commercial nitric oxide (NO)
- Fluorine (F₂)
- Isopentane
- Liquid Nitrogen
- Sodium Fluoride (NaF) for HF removal

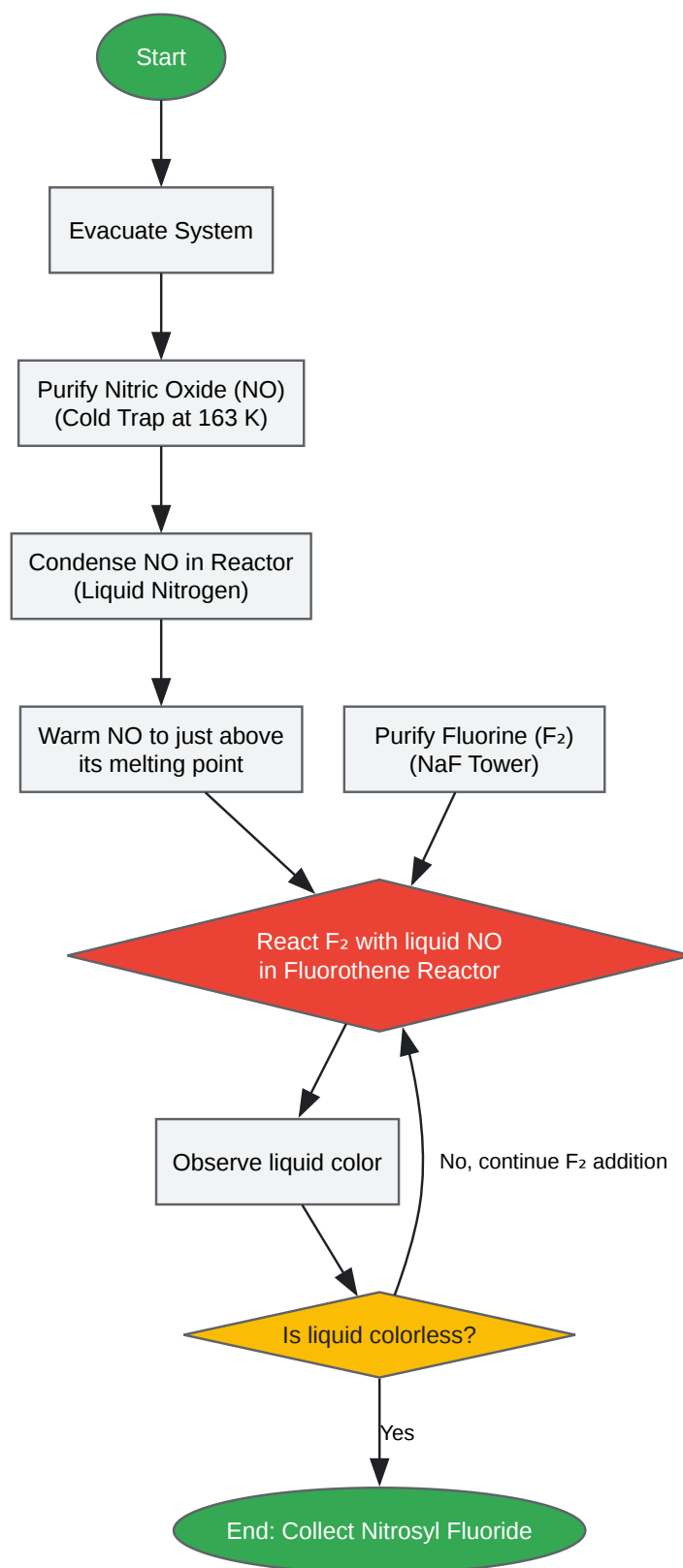
Apparatus:

- A fluorothene reactor
- Cold trap
- Sodium fluoride tower
- Vacuum system
- Connecting copper tubing and Kerotest valves

Procedure:

- Assemble the apparatus as shown in the workflow diagram.
- Evacuate the entire system.
- Pass commercial nitric oxide through a cold trap maintained at 163 K (-110 °C) using an isopentane-liquid nitrogen bath to remove any nitrogen dioxide impurity.
- Condense the purified nitric oxide into the fluorothene reactor, which is cooled with liquid nitrogen.

- Remove the liquid nitrogen bath and allow the nitric oxide to warm to just above its melting point.
- Pass fluorine gas through a tower filled with sodium fluoride to remove any hydrogen fluoride.
- Slowly introduce the purified fluorine into the reactor containing the liquid nitric oxide. A small yellow flame may be observed upon initial contact.
- Continue the addition of fluorine in steps. The color of the liquid in the reactor will progressively lighten.
- The reaction is complete when a colorless liquid product is obtained.
- The resulting **nitrosyl fluoride** can be further purified by fractional distillation if necessary, though this method typically yields a product requiring little to no purification.[1]



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Caption: Experimental workflow for direct fluorination.

Reaction of Nitrogen Dioxide with Alkali Metal Fluoride

This method provides a simpler laboratory-scale synthesis of **nitrosyl fluoride**.^[2]

Materials:

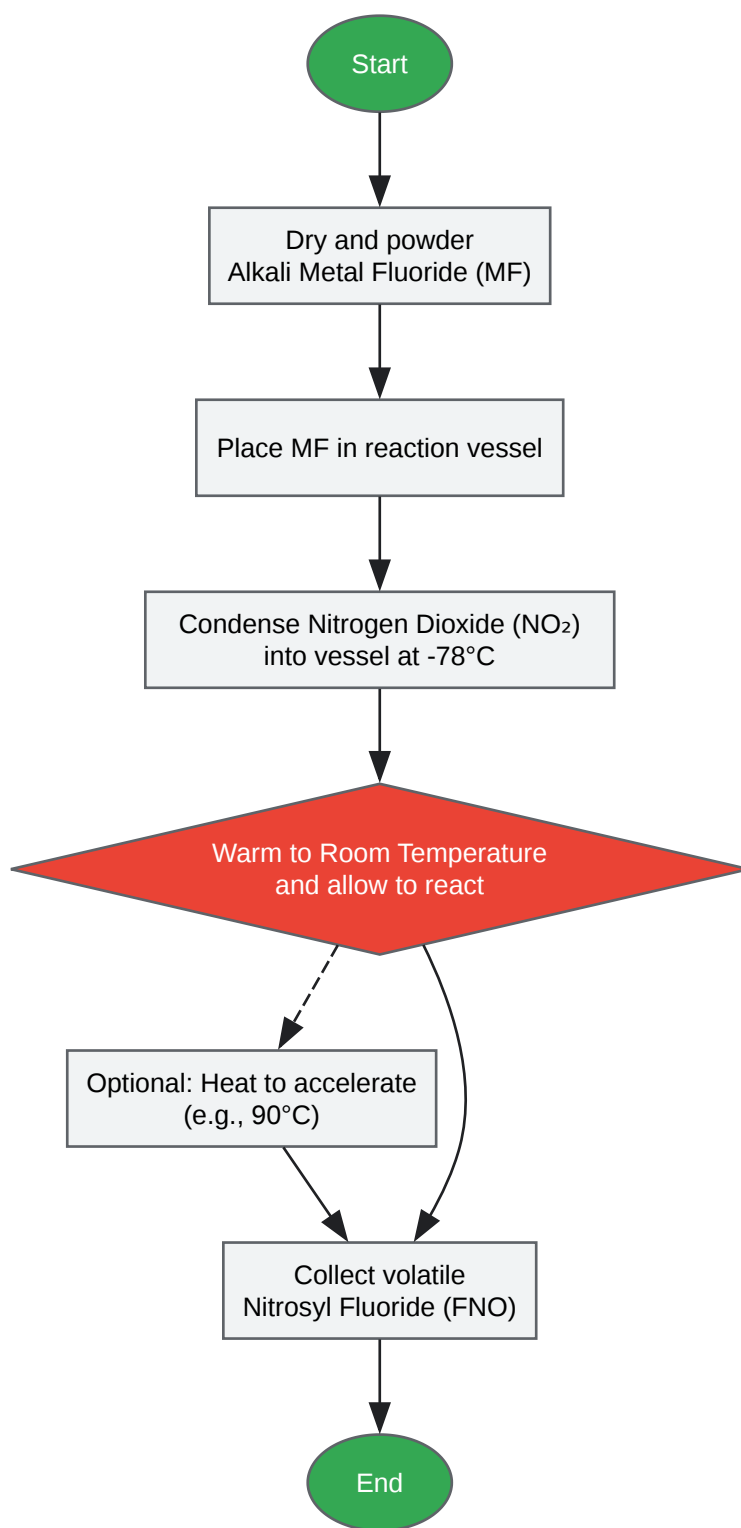
- Nitrogen dioxide (NO₂)
- Anhydrous potassium fluoride (KF) or cesium fluoride (CsF)

Apparatus:

- Pyrex glass or prefluorinated Monel reaction vessel
- Vacuum line

Procedure:

- Dry the alkali metal fluoride (e.g., 5 g of 99% CsF) at 300 °C for 2 hours and powder it under vacuum.
- Place the dried and powdered alkali metal fluoride into the reaction vessel.
- Condense a known amount of nitrogen dioxide (e.g., 2.85 mmoles) into the vessel at -78 °C.
- Allow the vessel to warm to room temperature. The reaction will proceed over 1 to 5 days, depending on the particle size and dryness of the salt.
- To accelerate the reaction, the mixture can be heated. For example, heating NO₂ with excess KF at 90 °C for 2.5 hours resulted in complete reaction.^[2]
- The volatile product, **nitrosyl fluoride**, can be removed and collected. The solid residue is the corresponding alkali metal nitrate.



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Caption: Experimental workflow for the alkali fluoride route.

Reaction of Nitrosyl Sulphuric Acid with Hydrofluoric Acid

This process allows for high-yield production of **nitrosyl fluoride**.^[3]

Materials:

- Nitrosyl sulphuric acid (ONOSO_3H), technical grade (oily liquid) is suitable
- Hydrofluoric acid (HF)
- Water

Apparatus:

- Reactor suitable for handling HF
- Distillation setup

Procedure:

- Charge the reactor with hydrofluoric acid and water.
- Gradually feed the nitrosyl sulphuric acid into the reactor. An excess of hydrofluoric acid is recommended, with a molar ratio of HF to ONOSO_3H of at least 6:1.
- The reaction proceeds in the liquid phase. The temperature is gradually raised from ambient to a final temperature of around 145-150 °C.
- The **nitrosyl fluoride** formed is distilled off and collected.
- The residue consists mainly of sulphuric acid.

Safety Considerations

- **Nitrosyl fluoride** is a toxic and corrosive gas. All manipulations should be carried out in a well-ventilated fume hood.^[4]

- The reaction between fluorine and nitrogen oxides is extremely exothermic and can lead to a flame or explosion.[7][8] Extreme caution must be exercised, especially during the direct fluorination of nitric oxide.
- Hydrofluoric acid is highly corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves and face shields, must be worn, and an HF-specific safety protocol should be in place.
- The starting materials, nitric oxide and nitrogen dioxide, are also toxic gases.[7]

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